Cas no 67224-54-8 (methyl 9a-methyl-13-(1-methylethyl)-1,3-dioxo-2-(piperidin-1-ylmethyl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylate)

methyl 9a-methyl-13-(1-methylethyl)-1,3-dioxo-2-(piperidin-1-ylmethyl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylate structure
67224-54-8 structure
Product Name:methyl 9a-methyl-13-(1-methylethyl)-1,3-dioxo-2-(piperidin-1-ylmethyl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylate
CAS-nummer:67224-54-8
MF:C30H44N2O4
MW:496.68136882782
CID:1713992
PubChem ID:3050982
Update Time:2025-04-21

methyl 9a-methyl-13-(1-methylethyl)-1,3-dioxo-2-(piperidin-1-ylmethyl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • methyl 9a-methyl-13-(1-methylethyl)-1,3-dioxo-2-(piperidin-1-ylmethyl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylate
    • MPA N-(piperidinomethyl)imide
    • 3b,11-Etheno-3bH-naphth(2,1-e)isoindole-6-carboxylic acid, 1,2,3,3a,4,5,5a,6,7,8,9,9a,9b,10,11,11a-hexadecahydro-6,9a-dimethyl-1,3-dioxo-12-isopropyl-2-(piperidinomethyl)-
    • DTXSID90986329
    • Maleopimaric acid N-(piperidinomethyl)imide
    • 67224-54-8
    • Methyl 9a-methyl-1,3-dioxo-2-[(piperidin-1-yl)methyl]-13-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylate
    • Inchi: 1S/C30H44N2O4/c1-18(2)22-15-19-16-23-29(3)11-8-9-20(28(35)36-4)21(29)10-12-30(22,23)25-24(19)26(33)32(27(25)34)17-31-13-6-5-7-14-31/h15,18-21,23-25H,5-14,16-17H2,1-4H3
    • InChI-sleutel: DRSUGUXOFNIJHR-UHFFFAOYSA-N
    • LACHT: O=C1C2C(C(N1CN1CCCCC1)=O)C1C=C(C(C)C)C32CCC2C(C(=O)OC)CCCC2(C)C3C1

Berekende eigenschappen

  • Exacte massa: 496.330108
  • Monoisotopische massa: 496.330108
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 36
  • Aantal draaibare bindingen: 5
  • Complexiteit: 983
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 8
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 66.9
  • XLogP3: 5

Experimentele eigenschappen

  • Dichtheid: 1.2
  • Kookpunt: 619°C at 760 mmHg
  • Vlampunt: 328.2°C
  • Brekindex: 1.581
Aanbevolen leveranciers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie